

# Spectroscopic Data of Neryl Formate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Neryl formate*

Cat. No.: *B1235095*

[Get Quote](#)

## Introduction

**Neryl formate** ((2Z)-3,7-dimethylocta-2,6-dien-1-yl formate) is a monoterpenoid ester found in various plants and is also known to function as an alarm pheromone in certain mite species. Its chemical structure and purity are crucial for its biological activity and potential applications in pest management and fragrance industries. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of **neryl formate**. This guide provides a comprehensive overview of the available spectroscopic data for **neryl formate** and detailed experimental protocols for its analysis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **neryl formate** based on available literature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete, experimentally verified assignment of all proton and carbon signals for **neryl formate** is not readily available in the public domain. The following tables present partial and predicted data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Neryl Formate**

| Proton | Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz |
|--------|------------------------------------|--------------|-----------------------------|
| H-1    | 4.72                               | d            | 7.2                         |
| H-2    | 5.40                               | tq           | 7.2, 1.2                    |
| H-3    | 2.08                               | m            |                             |
| H-4    | 2.08                               | m            |                             |
| H-5    | 5.08                               | t            | 7.0                         |
| H-6    | 1.68                               | s            |                             |
| H-7    | 1.60                               | s            |                             |
| H-8    | 1.75                               | s            |                             |
| -OCHO  | 8.05                               | s            |                             |

Note: Data is compiled from various sources and may be predicted or partial. A definitive, complete assignment with all coupling constants is not available.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Neryl Formate**

| Carbon | Chemical Shift ( $\delta$ ) ppm |
|--------|---------------------------------|
| C-1    | 59.1                            |
| C-2    | 118.9                           |
| C-3    | 142.7                           |
| C-4    | 39.6                            |
| C-5    | 26.3                            |
| C-6    | 123.8                           |
| C-7    | 132.0                           |
| C-8    | 17.7                            |
| C-9    | 25.7                            |
| C-10   | 23.4                            |
| -OCHO  | 161.2                           |

Note: Data is compiled from various sources and may be predicted or partial.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **Neryl Formate**

| Functional Group | Wavenumber ( $\text{cm}^{-1}$ ) | Intensity |
|------------------|---------------------------------|-----------|
| C=O (Ester)      | 1725                            | Strong    |
| C-O (Ester)      | 1150                            | Strong    |
| C=C (Alkene)     | 1675                            | Medium    |
| =C-H (Alkene)    | 3020                            | Medium    |
| C-H (Alkane)     | 2970, 2920, 2855                | Strong    |

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data of **Neryl Formate** (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment                             |
|-----|------------------------|-----------------------------------------------|
| 182 | < 5                    | [M] <sup>+</sup> (Molecular Ion)              |
| 136 | 10                     | [M - HCOOH] <sup>+</sup>                      |
| 93  | 30                     | [C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup> |
| 69  | 100                    | [C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup> |
| 41  | 60                     | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **neryl formate**.

Materials:

- **Neryl formate** sample (5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C)
- Deuterated chloroform (CDCl<sub>3</sub>)
- NMR tubes (5 mm diameter)
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
  - Accurately weigh the **neryl formate** sample and dissolve it in approximately 0.6-0.7 mL of CDCl<sub>3</sub> in a small vial.

- Transfer the solution into a clean, dry NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using standard parameters. A spectral width of 0-10 ppm is typically sufficient.
  - The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally used.
  - A larger number of scans (e.g., 1024 or more) is usually required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum and set the reference to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **neryl formate**.

## Materials:

- **Neryl formate** sample (1-2 drops)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Salt plates (NaCl or KBr) if using the thin film method
- Solvent for cleaning (e.g., isopropanol or acetone)

## Procedure (using ATR):

- Background Spectrum:
  - Ensure the ATR crystal is clean.
  - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of **neryl formate** directly onto the ATR crystal.
  - Acquire the IR spectrum. The typical scanning range is 4000-400  $\text{cm}^{-1}$ .
- Cleaning:
  - Clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry.

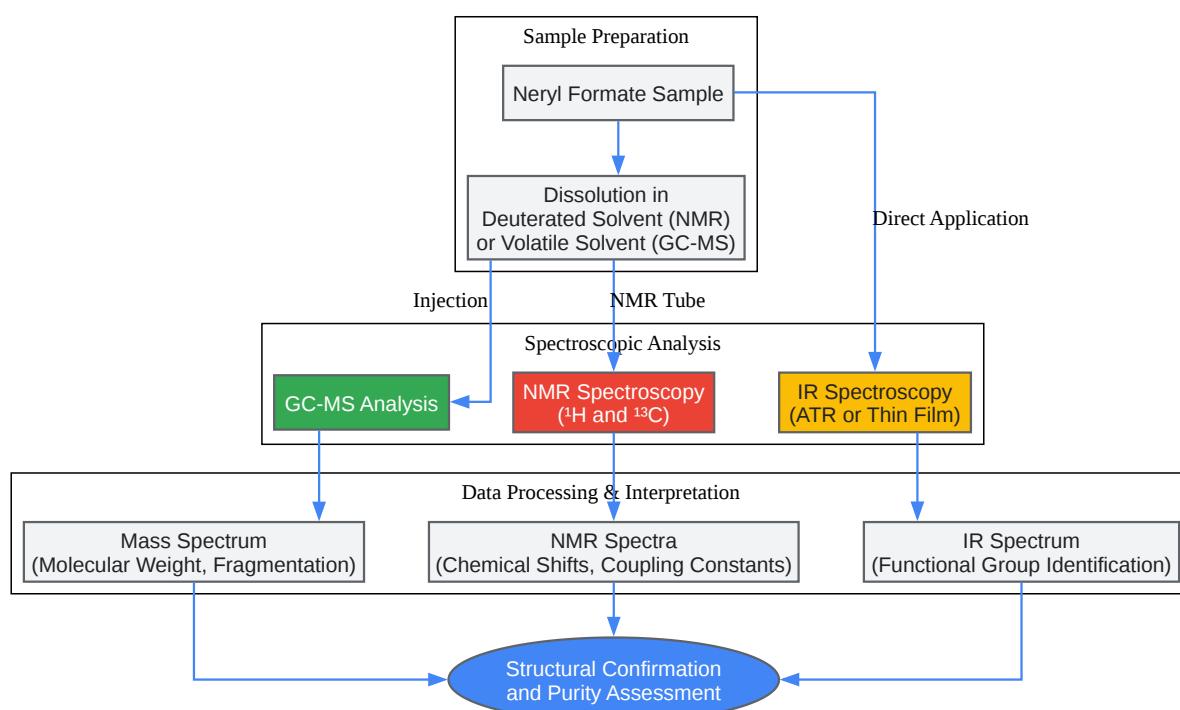
## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **neryl formate**, and to assess its purity.

## Materials:

- **Neryl formate** sample

- Volatile solvent (e.g., hexane or dichloromethane)
- GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)


**Procedure:**

- Sample Preparation:
  - Prepare a dilute solution of **neryl formate** (e.g., 1 mg/mL) in a volatile solvent like hexane.
- Instrument Setup:
  - Injector: Set the injector temperature to 250 °C.
  - Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-15 °C/min to a final temperature of 250-280 °C.
  - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
  - Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
- Analysis:
  - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
  - Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **neryl formate**.
- Data Analysis:
  - Identify the peak for **neryl formate** in the TIC.
  - Analyze the corresponding mass spectrum to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library database for

confirmation.

# Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **neryl formate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Analysis of **Neryl Formate**.

- To cite this document: BenchChem. [Spectroscopic Data of Neryl Formate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1235095#spectroscopic-data-of-neryl-formate-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)